molecular formula C9H11BBrFO3 B1286899 6-Bromo-2-fluoro-3-propoxyphenylboronic acid CAS No. 1072951-85-9

6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Cat. No. B1286899
CAS RN: 1072951-85-9
M. Wt: 276.9 g/mol
InChI Key: NRFJKFUWHJKBRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated phenylboronic acids typically involves halogenated benzene derivatives as starting materials. In one of the studies, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized starting from 4-bromo-2-fluorobenzonitrile using a Grignard reaction, followed by protection of the carbonyl group, another Grignard reaction, and finally, the introduction of the borono group . This methodology could potentially be adapted for the synthesis of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid by altering the substituents and the order of the reactions.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic ring. The presence of halogens such as bromine and fluorine in the aromatic ring can influence the reactivity and stability of the boronic acid. The electronic effects of these substituents could be analyzed through spectroscopic methods such as NMR, as seen in the study of halopurine nucleosides .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including Suzuki coupling, which is a widely used cross-coupling reaction to form carbon-carbon bonds. The presence of halogens on the aromatic ring can also lead to nucleophilic aromatic substitution (S_NAr) reactions, as discussed in the paper on halopurine nucleosides . The specific reactivity of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid would depend on the position of the substituents and the electronic effects they impart.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The halogen substituents can affect the acid's boiling point, melting point, solubility, and stability. The fluorogenic reagents discussed in the papers, such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, are used for the detection of carboxylic acids in HPLC, indicating the importance of understanding the fluorescent properties of halogenated compounds . These properties would be relevant for the analysis of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid as well.

Scientific Research Applications

Synthesis and Material Science Applications

  • Versatile Synthesis of Halogenated Pyridines and Pyridones : Compounds similar to 6-Bromo-2-fluoro-3-propoxyphenylboronic acid, like 5-bromo-2-fluoro-3-pyridylboronic acid, have been prepared and used in the versatile synthesis of disubstituted 2-fluoropyridines and 2-pyridones via Suzuki reactions. These pyridines and pyridones are important in various chemical syntheses, showcasing the utility of halogenated boronic acids in creating complex heterocyclic structures (Sutherland & Gallagher, 2003).

  • Halodeboronation Reactions : Research on the halodeboronation of aryl boronic acids, such as the transformation of cyano-fluorophenylboronic acids into aryl bromides and chlorides, demonstrates the reactivity and versatility of boronic acids in synthetic chemistry. This has implications for the facile synthesis of halogenated aromatic compounds, which are valuable in medicinal chemistry and material science (Szumigala et al., 2004).

  • Cross-Coupling Reactions for Heteroarylpyridines : The development of new pyridylboronic acids and their application in Suzuki cross-coupling reactions to yield heteroarylpyridines points towards the significant role boronic acids play in creating compounds with potential electronic and optical properties. Such reactions are foundational in the development of organic electronic materials and pharmaceuticals (Parry et al., 2003).

properties

IUPAC Name

(6-bromo-2-fluoro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFJKFUWHJKBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCCC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584816
Record name (6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-propoxyphenylboronic acid

CAS RN

1072951-85-9
Record name B-(6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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